HO-PEG16-OH
Description
Evolution of Precisely Defined Oligo(ethylene glycol) Architectures
Traditionally, the synthesis of PEG through the ring-opening polymerization of ethylene (B1197577) oxide results in a mixture of polymer chains with varying lengths, known as polydisperse PEG. google.combiochempeg.com This dispersity presents challenges in applications where precise molecular weight and structure are critical. biochempeg.com To address this, significant research has been dedicated to the synthesis of monodisperse PEGs, which are single compounds with a specific, uniform molecular weight. google.com
The synthesis of these precisely defined oligo(ethylene glycol)s (OEGs) is a more laborious process than traditional polymerization, often involving stepwise, iterative coupling methods. google.comnih.gov Techniques such as unidirectional iterative coupling, bidirectional iterative coupling, and chain doubling have been developed to construct these monodisperse structures. nih.govbeilstein-journals.org These methods often employ protecting groups to control the elongation of the PEG chain, allowing for the creation of oligomers with a specific number of ethylene glycol units. nih.govbeilstein-journals.org The move from polydisperse to monodisperse PEG represents a significant evolution in polymer chemistry, enabling the creation of highly pure materials with predictable physicochemical properties.
Significance of HO-PEG16-OH within Contemporary Polymer Research
This compound, a monodisperse oligo(ethylene glycol) with 16 repeating ethylene glycol units, is a prime example of these precisely defined architectures. Its bifunctional nature, with hydroxyl (-OH) groups at both ends, makes it a valuable building block and linker in the synthesis of more complex polymeric structures. broadpharm.com The hydrophilic nature of the PEG chain enhances the water solubility of molecules to which it is attached. broadpharm.comaxispharm.com
In the field of bioconjugation, this compound and similar OEG linkers are used to connect different molecular entities, such as in the development of antibody-drug conjugates (ADCs) and for targeted drug delivery. biochempeg.comnih.govbiochempeg.com The defined length of the PEG chain in this compound allows for precise control over the spacing and solubility of the final conjugate. Furthermore, its use extends to the creation of hydrogels for tissue engineering and as a component in the synthesis of functional coatings and other advanced materials. biochempeg.comjove.com For instance, research has demonstrated the use of alkyne- and azide-terminated OEGs to generate larger discrete PEG linkers, such as PEG16, through click chemistry reactions. nih.gov
Broad Research Landscape of Poly(ethylene glycol) Derivatives
The study of this compound is situated within a vast and dynamic research landscape focused on PEG derivatives. The ability to functionalize the terminal hydroxyl groups of PEG has led to a wide array of derivatives with different reactive groups. researchgate.netgoogle.com These include, but are not limited to, amine-terminated, carboxyl-terminated, and methacrylate-functionalized PEGs. researchgate.netjove.comrsc.org
These derivatives find applications in numerous fields. In medicine, PEGylation, the process of attaching PEG chains to therapeutic molecules, is used to improve drug solubility, stability, and circulation time. axispharm.combiochempeg.com PEG derivatives are also crucial in the development of nanoparticles for drug delivery and in creating biocompatible surfaces for medical devices. biochempeg.com The architectural variations, such as linear versus branched PEGs, further expand the functional possibilities, allowing for the creation of materials with tunable properties for specific applications like tissue engineering and regenerative medicine. sigmaaldrich.comaxispharm.com The ongoing research in this area continues to yield novel PEG-based materials with enhanced functionalities for a wide range of scientific and technological endeavors. mdpi.comrsc.org
Chemical Compound Information
Below is a table summarizing the key chemical identifiers for this compound.
| Property | Value | Source(s) |
| IUPAC Name | 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45-pentadecaoxaheptatetracontane-1,47-diol | |
| CAS Number | 6812-36-8 | glpbio.com |
| Molecular Formula | C32H66O17 | biochempeg.comglpbio.com |
| Molecular Weight | 722.86 g/mol | biochempeg.comglpbio.com |
| Physical Form | Solid or semi-solid or liquid |
Structure
2D Structure
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H66O17/c33-1-3-35-5-7-37-9-11-39-13-15-41-17-19-43-21-23-45-25-27-47-29-31-49-32-30-48-28-26-46-24-22-44-20-18-42-16-14-40-12-10-38-8-6-36-4-2-34/h33-34H,1-32H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHORSBRLGKJPFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H66O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20218307 | |
| Record name | 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45-Pentadecaoxaheptatetracontane-1,47-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20218307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
722.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6812-36-8 | |
| Record name | 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45-Pentadecaoxaheptatetracontane-1,47-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6812-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45-Pentadecaoxaheptatetracontane-1,47-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006812368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45-Pentadecaoxaheptatetracontane-1,47-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20218307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45-pentadecaoxaheptatetracontane-1,47-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.170 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Defined Oligo Ethylene Glycol Analogues
Iterative Step-by-Step Controlled Synthesis of Monodisperse HO-PEG16-OH
Iterative, step-by-step approaches are fundamental to creating monodisperse OEGs. These methods involve the sequential addition of ethylene (B1197577) glycol units, allowing for precise control over the final chain length. acs.org A key feature of these strategies is the use of protecting groups to prevent unwanted side reactions and ensure controlled chain extension. acs.orgbeilstein-journals.org
Unidirectional Chain Extension Strategies
Unidirectional, or one-directional, iterative coupling is a common strategy for synthesizing heterobifunctional PEGs. rsc.orgacs.org This approach involves the iterative growth of the PEG chain from a starting molecule, often a multi-armed core or a solid support. researchgate.netresearchgate.net For instance, a 3-arm PEG homostar has been used as a platform for the unidirectional, iterative chain extension to produce high molecular weight, monodisperse PEGs. researchgate.netresearchgate.net This method facilitates purification and monitoring of the reaction progress. researchgate.net
A general unidirectional synthesis involves reacting a protected OEG building block, which has a leaving group on one end and a protected hydroxyl group on the other, with an initiator molecule. After the coupling reaction, the protecting group is removed, and the process is repeated to extend the chain. This iterative process allows for the synthesis of OEGs with a defined number of repeating units. researchgate.net The use of an acid-labile dimethoxytrityl (DMTr) group is a common practice in this type of synthesis. beilstein-journals.org
Bidirectional Growth Techniques
Bidirectional growth techniques offer an alternative for synthesizing homofunctional OEGs. acs.orgresearchgate.net In this method, the OEG chain is extended from both ends of a central core molecule simultaneously. beilstein-journals.orgresearchgate.net This can be achieved by reacting a di-functionalized core with an excess of a mono-protected OEG building block.
A common approach involves using a PEG-ditosylate and a mono-tritylated ethylene glycol. researchgate.net The advantage of bidirectional synthesis is the potential for more rapid chain elongation compared to unidirectional methods. beilstein-journals.org However, it typically results in symmetrical molecules with the same functional group at both ends. researchgate.net
Advanced Iterative Coupling Methodologies
To overcome the limitations of traditional iterative methods, which often require multiple purification steps, advanced methodologies have been developed. acs.org One such advancement is the use of base-labile protecting groups, which allows for a one-pot deprotection and coupling process. beilstein-journals.org This significantly simplifies the synthesis and reduces the cost. beilstein-journals.org
Another innovative approach involves the use of macrocyclic sulfates as reactive intermediates. nih.govacs.org This strategy avoids the need for protecting and activating groups during the elongation process, further streamlining the synthesis. acs.org The iterative ring-opening of these macrocycles with a nucleophilic hydroxyl group allows for the controlled addition of OEG units. nih.gov Researchers have successfully synthesized up to a 64-mer using this technique. nih.gov
Furthermore, chromatography-free synthesis methods have been developed to produce monodisperse oligo(ethylene glycol) mono-p-toluenesulfonates, which are versatile intermediates for various heterobifunctional PEG derivatives. rsc.orgrsc.org These methods are designed to manage side products in a way that allows for their removal without the need for column chromatography, making the process more scalable and cost-effective. rsc.orgrsc.org
Controlled Polymerization Techniques for this compound and its Derivatives
While iterative synthesis provides precise control, controlled polymerization techniques offer an alternative for producing OEGs with narrow molecular weight distributions.
Solution-Phase Synthetic Protocols
Solution-phase synthesis is a conventional method for producing polymers. In the context of OEGs, this involves the controlled anionic ring-opening polymerization of ethylene oxide in a suitable solvent. acs.org The use of specific initiators and control over reaction conditions can lead to polymers with a narrow polydispersity index (PDI). acs.org
For the synthesis of well-defined OEGs, solution-phase protocols can be combined with iterative techniques. For example, a commercially available OEG can be elongated in solution using a protected OEG building block. beilstein-journals.org The reactions are typically carried out under anhydrous conditions to prevent unwanted side reactions. researchgate.net
Microwave-Assisted Polymerization Routes
Microwave-assisted synthesis has emerged as a powerful tool to accelerate polymer synthesis. biotage.co.jpresearchgate.net Microwave irradiation can significantly reduce reaction times for polymerization reactions compared to conventional heating methods. researchgate.net This technique has been applied to various polymerization types, including ring-opening polymerizations. biotage.co.jp
In the context of OEG synthesis, microwave assistance can be used to speed up the coupling steps in iterative synthesis or to promote controlled polymerization. researchgate.net The rapid and uniform heating provided by microwaves can lead to improved reaction kinetics and potentially narrower molecular weight distributions. researchgate.net This method offers a promising avenue for the efficient and scalable production of well-defined OEGs like this compound.
Data Tables
Table 1: Comparison of Synthetic Strategies for Monodisperse OEGs
| Synthetic Strategy | Key Features | Advantages | Disadvantages |
| Unidirectional Iterative Coupling | Sequential addition of monomer units in one direction. rsc.org | Precise control over chain length and end-group functionality. researchgate.net | Can be time-consuming and require multiple purification steps. acs.org |
| Bidirectional Growth Techniques | Chain extension from both ends of a core molecule. beilstein-journals.org | Faster chain elongation compared to unidirectional methods. beilstein-journals.org | Typically yields symmetrical, homofunctional products. researchgate.net |
| Advanced Iterative Methodologies (e.g., one-pot, macrocyclic sulfates) | Simplified reaction protocols with fewer steps. beilstein-journals.orgacs.org | Increased efficiency, reduced cost, and waste. beilstein-journals.org | May require specialized reagents or conditions. nih.gov |
| Controlled Polymerization (Solution-Phase) | Anionic ring-opening polymerization of ethylene oxide. acs.org | Can produce larger quantities of polymer with narrow PDI. acs.org | Less precise control over exact chain length compared to iterative methods. |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. biotage.co.jp | Significantly reduced reaction times. researchgate.net | Requires specialized microwave reactor equipment. |
Strategies for Purification and Isolation of High-Purity Oligomers
The synthesis of well-defined, monodisperse oligo(ethylene glycol) (OEG) analogues like this compound invariably produces a mixture containing the target molecule alongside oligomers of varying lengths (e.g., n-1, n+1), unreacted starting materials, and by-products. The chemical similarity and low volatility of these components make their separation a significant challenge. Achieving high purity, which is essential for applications in bioconjugation, drug delivery, and materials science, necessitates sophisticated purification and isolation strategies. rsc.orgmdpi.com These methods primarily exploit subtle differences in the physicochemical properties of the oligomers, such as polarity, size, and charge.
The most powerful techniques for isolating high-purity OEGs are based on chromatography, though non-chromatographic methods also play a crucial role, often in conjunction with chromatographic steps or as part of chromatography-free synthetic routes. rsc.orgresearchgate.netgoogle.com
Chromatographic Techniques
Chromatography is the cornerstone of OEG purification, offering high resolving power to separate closely related homologs. mdpi.com The choice of chromatographic mode depends on the scale of the purification and the specific properties of the oligomers in the mixture.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used analytical and preparative technique for OEG purification. mdpi.com
Reversed-Phase HPLC (RP-HPLC) : This is one of the most effective methods for separating OEG homologs. mdpi.com Separation is based on the differential partitioning of oligomers between a nonpolar stationary phase (e.g., C18 or C8) and a polar mobile phase. nih.gov Longer OEG chains, being slightly more hydrophobic, are retained longer on the column. Key parameters that can be optimized to achieve baseline separation include mobile phase composition (typically acetonitrile/water or methanol/water gradients), temperature, and the type of stationary phase. mdpi.comnih.gov Increasing the temperature in RP-HPLC can, unusually, increase the retention of PEG oligomers, a phenomenon that can be exploited to improve resolution. nih.govresearchgate.net For instance, a study demonstrated that at 80°C, baseline separation of more than 22 PEG oligomer peaks could be achieved. nih.govresearchgate.net
Normal-Phase HPLC (NP-HPLC) : In this mode, a polar stationary phase is used with a nonpolar mobile phase. While also used for PEG analysis, RP-HPLC is more common for achieving high-resolution separation of oligomers. mdpi.com
Size Exclusion Chromatography (SEC) : SEC separates molecules based on their hydrodynamic volume. It is particularly useful for removing high-molecular-weight polymer impurities or for fractionating a broad distribution of oligomers. acs.org It is often used for both preparative purification and for analyzing the purity and molecular weight distribution of the final product. acs.org
Hydrophobic Interaction Chromatography (HIC) : HIC separates molecules based on interactions between hydrophobic moieties on the analyte and a moderately hydrophobic stationary phase. It has been successfully used to purify PEGs with molecular weights greater than 5000 Daltons, separating them based on size and end-group functionality. google.com
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful and "green" alternative to HPLC for the purification of OEG oligomers. mdpi.com This technique uses a mobile phase, typically supercritical carbon dioxide, often modified with a small amount of an organic solvent like methanol. nih.gov SFC can provide satisfactory resolution of individual oligomers up to a molecular weight of 1000 Da. nih.govresearchgate.net The method is advantageous due to the low viscosity and high diffusivity of supercritical fluids, which can lead to faster separations and reduced solvent consumption. nih.gov
Table 1: Examples of Chromatographic Conditions for PEG Oligomer Separation
| Chromatographic Method | Stationary Phase | Mobile Phase | Detection | Application | Reference |
|---|---|---|---|---|---|
| Capillary Liquid Chromatography | 3 µm Hypersil ODS | Acetonitrile-Water (30:70, v/v) | Evaporative Light-Scattering | Separation of PEG 1000 oligomers with inverse temperature programming. | nih.gov |
| RP-HPLC | Core-shell C18 | Acetonitrile/Water | Charged Aerosol Detector (CAD), MS | Baseline separation of PEG homologs up to 5000 g/mol. | mdpi.com |
| Supercritical Fluid Chromatography (SFC) | Silica (B1680970) | Carbon Dioxide modified with Methanol | Evaporative Light Scattering (ELSD), UV, MS | Separation of PEG oligomers (400-6000 Da); analysis of PEG-drug adducts. | nih.gov |
| Hydrophobic Interaction Chromatography (HIC) | Butyl or Phenyl Polymeric Resins | Not specified (aqueous buffers) | Not specified | Purification of high molecular weight (>5000 Da) activated PEGs. | google.com |
| Size Exclusion Chromatography (SEC) | Not specified | Not specified | Not specified | Preparative separation and purity check of a single 54-mer OEG. | acs.org |
Non-Chromatographic and Complementary Strategies
While chromatography is highly effective, other techniques are often employed, either to reduce the burden on the final chromatographic step or to avoid it altogether.
Crystallization : For some OEG oligomers, crystallization can be a highly effective final purification step. springernature.com A procedure for synthesizing oligo(poly(ethylene glycol) fumarate) (OPF) involves twice crystallizing the product to achieve high purity. springernature.com This method relies on the ability of the target monodisperse oligomer to form a crystalline solid, leaving impurities in the mother liquor.
Filtration and Extraction : Simple, classical techniques are indispensable for initial purification. Filtration is commonly used to remove insoluble by-products, such as salts formed during synthesis (e.g., triethylamine (B128534) hydrochloride). springernature.com Liquid-liquid extraction can partition the desired OEG from more polar or nonpolar impurities. google.com
Chromatography-Free Synthesis : A significant advancement involves developing synthetic methodologies that yield high-purity products without requiring chromatographic purification. rsc.org These methods often rely on solid-phase synthesis or the use of protecting groups and reaction conditions that minimize the formation of side products. rsc.orgresearchgate.net For example, a large-scale synthesis for monodisperse oligo(ethylene glycol) mono-p-toluenesulfonates has been reported that is chromatography-free, offering high purity at a lower cost. rsc.org
Dialysis : For removing low molecular weight impurities such as salts or residual solvents from higher molecular weight PEG oligomers, dialysis using membranes with an appropriate molecular weight cut-off can be an efficient method. reddit.com
The selection of a purification strategy is ultimately dictated by the specific OEG target, the impurities present, the required scale, and the desired final purity. Often, a multi-step approach combining several of these techniques is necessary to obtain monodisperse, high-purity oligo(ethylene glycol) analogues suitable for their intended advanced applications.
Advanced Characterization of Ho Peg16 Oh and Derived Macromolecules
Spectroscopic Analysis of Oligo(ethylene glycol) Structures
Spectroscopic techniques are indispensable for elucidating the molecular structure and functional groups present in HO-PEG16-OH.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for confirming the structure of oligo(ethylene glycol)s. The spectrum of a typical α,ω-dihydroxy poly(ethylene glycol) like this compound is characterized by distinct signals corresponding to its different proton environments.
The most prominent signal in the ¹H NMR spectrum is a large multiplet or singlet around 3.6 ppm (in CDCl₃), which is assigned to the methylene (B1212753) protons (-CH₂-) of the repeating ethylene (B1197577) glycol units. rsc.orgresearchgate.net Protons of the terminal methylene groups adjacent to the hydroxyl groups (HO-CH₂-) may show a slightly different chemical shift. The hydroxyl (-OH) protons themselves typically appear as a triplet, though their chemical shift can vary depending on the solvent and concentration. researchgate.net The integration of these peaks allows for the determination of the degree of polymerization. rsc.org
Table 1: Typical ¹H NMR Chemical Shifts for HO-PEG-OH in CDCl₃
| Functional Group | Chemical Shift (ppm) | Multiplicity |
| Ethylene Glycol Backbone (-O-CH₂-CH₂-O-) | ~3.6 | s, m |
| Terminal Methylene (-CH₂-OH) | ~3.7 | t |
| Terminal Hydroxyl (-OH) | Variable | t |
Note: Chemical shifts are approximate and can be influenced by solvent, concentration, and temperature. s=singlet, m=multiplet, t=triplet.
Mass Spectrometry (MS), including Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
Mass spectrometry, particularly MALDI-TOF MS, is a key technique for determining the molecular weight and molecular weight distribution of polymers like this compound. diva-portal.orgfrontiersin.org In MALDI-TOF MS, the polymer sample is co-crystallized with a matrix material and ionized by a laser. bruker.com The time it takes for the resulting ions to travel through a flight tube to the detector is proportional to their mass-to-charge ratio.
A typical MALDI-TOF mass spectrum for a PEG sample displays a series of peaks, each corresponding to an individual oligomer chain with a different number of repeating ethylene oxide units (-(CH₂CH₂O)-). The mass difference between adjacent peaks in the series is 44 Da, which corresponds to the mass of one ethylene glycol monomer unit. researchgate.net This pattern allows for the unambiguous identification of the polymer and the assessment of its purity and polydispersity. For this compound, the expected monoisotopic mass would be centered around the value for the n=16 oligomer. The analysis often involves the detection of ions adducted with cations like sodium ([M+Na]⁺) or potassium ([M+K]⁺). researchgate.net
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the characteristic functional groups within the this compound molecule. edinst.com The infrared spectrum reveals the vibrational modes of the molecule's chemical bonds.
Key characteristic absorption bands for polyethylene (B3416737) glycols include:
O-H Stretch: A strong, broad band typically found in the region of 3600-3400 cm⁻¹, indicative of the terminal hydroxyl (-OH) groups. aip.orgresearchgate.net The broadness of this peak is due to hydrogen bonding.
C-H Stretch: Sharp peaks appearing around 2950-2850 cm⁻¹ are assigned to the symmetric and asymmetric stretching vibrations of the methylene (-CH₂) groups in the polymer backbone. researchgate.netbas.bg
C-O-C Stretch: A very strong and characteristic band for the ether linkages of the PEG backbone is observed around 1100 cm⁻¹. aip.orgresearchgate.net This is often the most prominent peak in the spectrum.
C-H Bending and Rocking: Other peaks related to C-H bending and rocking vibrations can be observed at lower wavenumbers, such as around 1450 cm⁻¹, 1280 cm⁻¹, and 843 cm⁻¹. researchgate.netcustoms.go.jp
Table 2: Characteristic FTIR Absorption Bands for HO-PEG-OH
| Functional Group | Wavenumber (cm⁻¹) | Description |
| Hydroxyl (-OH) | 3600 - 3400 | Strong, Broad Stretch |
| Methylene (-CH₂) | 2950 - 2850 | Strong, Sharp Stretch |
| Ether (-C-O-C-) | ~1100 | Very Strong, Sharp Stretch |
| Methylene (-CH₂) | ~1450 | Bending |
| Methylene (-CH₂) | ~1280 | Wagging/Twisting |
| Methylene (-CH₂) | ~940 / 840 | Rocking |
Chromatographic and Rheological Investigations
These methods provide insights into the size distribution and bulk properties of this compound and its formulations.
Gel Permeation Chromatography (GPC) for Molecular Mass Distribution
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight distribution of polymers. aimplas.netoecd.org The technique separates molecules based on their hydrodynamic volume in solution. shimadzu.com Larger molecules elute from the chromatography column faster than smaller molecules, which can penetrate more deeply into the pores of the column's packing material. shimadzu.com
A GPC analysis of an this compound sample provides several key parameters:
Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
Weight-average molecular weight (Mw): An average that is more sensitive to the presence of higher molecular weight molecules.
Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn). For a perfectly monodisperse sample, PDI is 1.0. Oligomers like this compound are expected to have a very low PDI, indicating a narrow molecular weight distribution.
The resulting chromatogram shows the distribution of molecular sizes, and by calibrating with known polymer standards, an accurate molecular weight profile can be determined. lcms.czoecd.org
Rheological Characterization of this compound Formulations
Rheology is the study of the flow and deformation of matter. Characterizing the rheological properties of this compound formulations is crucial for understanding their behavior in various applications. thermofisher.com Key measurements include viscosity and viscoelastic moduli.
For formulations like solutions or gels containing this compound, the viscosity can be measured as a function of shear rate. nih.gov Low molecular weight PEG solutions often exhibit Newtonian behavior, meaning their viscosity is constant regardless of the applied shear rate. cabidigitallibrary.org However, at higher concentrations or when formulated into gels, they can display non-Newtonian behaviors such as shear thinning (viscosity decreases with increasing shear rate). nih.govresearchgate.net
Viscoelastic properties are determined through oscillatory tests, which measure the storage modulus (G') and the loss modulus (G''). mdpi.com
Storage Modulus (G'): Represents the elastic (solid-like) component, or the energy stored and recovered per cycle of deformation.
Loss Modulus (G''): Represents the viscous (liquid-like) component, or the energy dissipated as heat per cycle.
Microscopy and Surface Analysis Techniques
Advanced microscopy and surface analysis techniques are indispensable for characterizing the nanoscale properties of this compound and macromolecules derived from it. These methods provide high-resolution insights into topography, chemical distribution, and structural organization, which are critical for understanding the material's behavior in various applications.
Atomic Force Microscopy (AFM) and AFM-Infrared Spectroscopy (AFM-IR)
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that generates a three-dimensional surface profile by scanning a sharp tip over a sample. wikipedia.org It operates by "feeling" the surface with a mechanical probe, allowing for the measurement of topography and local material properties like stiffness on scales ranging from micrometers down to the atomic level. wikipedia.orgoxinst.com Unlike electron microscopy, AFM does not require special treatments like metal coatings, which could alter the sample, and provides a true 3D surface map. wikipedia.org Its sensitivity to low forces makes it ideal for characterizing soft polymeric materials. oxinst.com For macromolecules derived from this compound, such as block copolymers like PEG16-b-PLA38, AFM is used to visualize the structure and morphology of self-assembled architectures. researchgate.netntu.edu.sg
AFM-Infrared Spectroscopy (AFM-IR) is a hybrid technique that combines the nanoscale spatial resolution of AFM with the chemical identification capabilities of infrared (IR) spectroscopy. azonano.comnih.gov The technique works by irradiating the sample with a tunable, pulsed IR laser. spectroscopyonline.com When the sample absorbs the IR radiation at a specific wavenumber corresponding to a molecular vibration, it undergoes localized, rapid thermal expansion. azonano.comspectroscopyonline.com The AFM tip, in contact with the surface, detects this expansion as a mechanical oscillation of the cantilever. azonano.com This allows for the acquisition of IR absorption spectra at the nanoscale, overcoming the diffraction limit of conventional IR spectroscopy by orders of magnitude. nih.govspectroscopyonline.comelettra.eu
For this compound and its derivatives, AFM-IR can be used to create high-resolution chemical maps. For instance, in a polymer blend or a self-assembled structure, AFM-IR could map the distribution of the PEG component by targeting the characteristic C-O stretching band around 1100 cm⁻¹. spectroscopyonline.com This provides a direct correlation between the physical morphology observed in AFM and the chemical composition at the nanoscale. elettra.eu The technique is sensitive enough to detect objects approaching a few tens of nanometers and can be used to study interfaces and thin films. elettra.eulbl.gov
Wide-Angle X-ray Scattering (WAXS)
Wide-Angle X-ray Scattering (WAXS) is a powerful analytical technique used to probe the atomic-scale structure of materials. It provides information on the degree of crystallinity, the arrangement of polymer chains, and the unit cell parameters of crystalline domains. researchgate.net WAXS experiments involve illuminating a sample with a collimated beam of X-rays and measuring the scattered intensity at high angles. The resulting diffraction pattern is characteristic of the short-range order within the material.
While many polymers are semicrystalline, discrete, high-purity PEG oligomers like this compound can form well-defined crystals. ox.ac.uk WAXS, often used in conjunction with Small-Angle X-ray Scattering (SAXS), is essential for characterizing these crystalline structures. researchgate.netresearchgate.net For example, X-ray diffraction studies on a highly pure amino-PEG16 methyl ether derivative revealed a distinct crystalline structure. ox.ac.uk The analysis showed that the PEG chains adopt a helical conformation and pack in an antiparallel arrangement. ox.ac.uk
Such detailed structural information derived from WAXS is crucial for understanding the physical properties of materials made from this compound. The degree of crystallinity and the specific packing arrangement of the oligomer chains influence mechanical properties, solubility, and performance in applications like nanofibrillar scaffolds or polymer films. researchgate.netmdpi-res.com Time-resolved WAXS studies can also be employed to investigate the kinetics of crystallization and phase separation processes in real-time. researchgate.netosti.gov
Evaluation of Oligomer Purity and Monodispersity
The functionality of PEGylated molecules is highly dependent on the uniformity of the PEG chain length. nih.gov Polydispersity, or the presence of a mixture of different chain lengths, can complicate characterization and lead to inconsistent product performance. acs.org Therefore, the synthesis of monodisperse PEGs, where the polydispersity index (PDI) approaches 1.0, is a significant goal, and rigorous analytical methods are required to confirm oligomer purity. acs.orgresearchgate.net
Quantitative analysis of the purity of PEG oligomers and their derivatives is commonly performed using techniques such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. rsc.org For a tosylated derivative of this compound (PEG16-Ts), a detailed analysis revealed a high degree of purity, though minor impurities of adjacent oligomers (PEG15-Ts and PEG17-Ts) were detectable. rsc.org The choice of analytical method can influence the detected purity levels, as different techniques have varying sensitivities to trace impurities. rsc.org
The following table summarizes the quantitative analysis of a PEG16-Ts sample, demonstrating the high level of monodispersity achieved and the subtle differences in measurement between analytical methods.
| Oligomer | Composition by RP-HPLC (%) | Composition by MALDI (Reflectron Mode) (%) | Composition by MALDI (Linear Mode) (%) |
|---|---|---|---|
| PEG15-Ts | 1.5 | 0.4 | 0.8 |
| PEG16-Ts | 97.0 | 99.1 | 98.3 |
| PEG17-Ts | 0.9 | 0.3 | 0.6 |
Data sourced from Wawro, A. M., et al., Polym. Chem., 2016. rsc.org
Even small levels of impurity can have a significant impact, particularly in applications involving multivalent conjugation where multiple PEG chains are attached to a single substrate. ox.ac.uk Statistical modeling can be used to predict the distribution of final products based on the purity of the starting PEG oligomer. As the purity of the initial PEG16 oligomer increases, the resulting multivalent conjugate becomes significantly more homogeneous.
The table below illustrates the modeled mass distribution for a substrate conjugated with 32 copies of a PEG16 oligomer at varying levels of initial oligomer purity.
| Initial Oligomer Purity | Species with 32 Correct Chains (%) | Species with 31 Correct Chains (%) | Species with 30 Correct Chains (%) | Species with <30 Correct Chains (%) |
|---|---|---|---|---|
| 96.0% | 25.4 | 35.3 | 23.8 | 15.5 |
| 98.8% | 67.8 | 26.0 | 4.8 | 1.4 |
| 99.8% | 93.8 | 6.0 | 0.2 | <0.1 |
Data adapted from French, A. C., et al., Angew. Chem. Int. Ed., 2009. ox.ac.uk
These findings underscore the critical importance of both achieving high monodispersity in the synthesis of this compound and employing precise analytical techniques to accurately quantify its purity. ox.ac.ukrsc.org
Functionalization and Bioconjugation Strategies Utilizing Ho Peg16 Oh
Reactive End-Group Modification for Covalent Coupling
The conversion of the terminal hydroxyl groups of HO-PEG16-OH into reactive functionalities is a critical first step for its use in bioconjugation. These activated PEGs can then react with specific functional groups on biomolecules to form stable covalent bonds.
A prevalent strategy for targeting proteins is to modify the hydroxyl groups of this compound to react with the abundant amine groups present in lysine (B10760008) residues and the N-terminus. One of the most common amine-reactive chemistries involves the use of N-hydroxysuccinimidyl (NHS) esters. The hydroxyl groups of the PEG can be carboxylated and then activated with NHS to form a PEG-NHS ester. This activated ester readily reacts with primary amines on a biomolecule under mild pH conditions (typically 7.2-8.5) to form a stable amide bond.
Other amine-reactive functionalities include isothiocyanates, which react with amines to form thiourea (B124793) linkages, and aldehydes, which can react with amines via reductive amination to form a secondary amine bond.
Table 1: Common Amine-Reactive Chemistries for this compound Modification
| Reactive Group | Target Functional Group | Resulting Linkage |
| N-Hydroxysuccinimide (NHS) Ester | Primary Amine (-NH2) | Amide |
| Isothiocyanate | Primary Amine (-NH2) | Thiourea |
| Aldehyde | Primary Amine (-NH2) | Secondary Amine (via reductive amination) |
For more site-specific conjugation, sulfhydryl-reactive chemistries are often employed, targeting the thiol groups of cysteine residues in proteins. The hydroxyl groups of this compound can be modified to introduce maleimide (B117702) or vinyl sulfone groups. Maleimides react specifically with sulfhydryl groups at a pH range of 6.5-7.5 to form a stable thioether bond. Vinyl sulfones also exhibit high reactivity towards thiols, forming a stable thioether linkage.
Another approach involves the introduction of a pyridylthio group onto the PEG linker, which can then react with a free sulfhydryl on a biomolecule in a disulfide exchange reaction to form a disulfide bond. While effective, disulfide bonds can be cleaved by reducing agents, which can be a desirable feature for certain drug delivery applications.
Table 2: Common Sulfhydryl-Reactive Chemistries for this compound Modification
| Reactive Group | Target Functional Group | Resulting Linkage |
| Maleimide | Sulfhydryl (-SH) | Thioether |
| Vinyl Sulfone | Sulfhydryl (-SH) | Thioether |
| Pyridylthio | Sulfhydryl (-SH) | Disulfide |
The hydroxyl groups of this compound can be oxidized to form carboxylic acids. These carboxylate groups can then be coupled to primary amines using carbodiimide (B86325) chemistry, often with the addition of NHS to improve efficiency.
In addition to traditional chemistries, bioorthogonal ligation techniques have gained prominence for their ability to form covalent bonds in complex biological environments without interfering with native biochemical processes. The terminal hydroxyls of this compound can be functionalized with an azide (B81097) or an alkyne group. These functionalities can then undergo highly specific "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to conjugate with a molecule bearing the complementary functional group. These reactions are highly efficient and can be performed under mild, aqueous conditions.
Sulfhydryl-Reactive Conjugation Chemistries
Integration of this compound in Advanced Linker Architectures
The physicochemical properties of this compound make it an ideal component in the design of sophisticated linker systems for advanced therapeutic and research applications.
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC molecule consists of a ligand for the target protein and a ligand for an E3 ligase, connected by a linker. The linker is a critical component of a PROTAC, as its length, flexibility, and composition can significantly impact the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.
This compound is frequently incorporated into PROTAC linkers due to its defined length, hydrophilicity, and chemical tractability. The hydrophilicity of the PEG chain can improve the solubility and cell permeability of the PROTAC molecule, while its flexibility can allow for the optimal positioning of the two ligands to facilitate the protein-protein interaction. Researchers can synthesize a library of PROTACs with varying PEG linker lengths to empirically determine the optimal linker for a given target and E3 ligase pair. The terminal hydroxyl groups of this compound provide convenient attachment points for the two ligands, allowing for a modular approach to PROTAC design.
The conjugation of this compound to various biomolecules is a powerful strategy for enhancing their utility in research. For example, attaching a PEG linker to a fluorescent dye can improve its solubility and reduce non-specific binding, leading to improved signal-to-noise ratios in fluorescence microscopy and flow cytometry.
Similarly, the PEGylation of biotin (B1667282) can increase its water solubility and extend its reach, which can be advantageous in certain avidin-biotin based detection systems. The defined length of this compound can also be used to create molecular rulers for studying protein-protein interactions or to control the spacing of molecules on a surface in biosensor applications. The ability to functionalize the ends of the PEG chain with different reactive groups allows for the creation of heterobifunctional linkers that can be used to connect two different biomolecules, facilitating the study of their interactions.
Research Applications of Ho Peg16 Oh in Biomedical Engineering
Advanced Drug Delivery System Modulation
HO-PEG16-OH plays a crucial role in the development of sophisticated drug delivery systems designed to enhance the therapeutic efficacy of various agents. purepeg.commdpi.com Its ability to be incorporated into larger polymer structures allows for the precise control over drug encapsulation and release. polymer.or.krdtic.mil
Polymeric Micelle Development for Therapeutic Agent Encapsulation and Release
Polymeric micelles are nanosized, self-assembling structures formed by amphiphilic block copolymers in aqueous solutions. medcraveonline.com These core-shell structures are particularly useful for encapsulating hydrophobic drugs, thereby increasing their solubility and stability in the bloodstream. nih.govmdpi.com The hydrophilic shell, often composed of PEG, shields the drug-loaded core from the biological environment, reducing premature degradation and clearance. nih.govutoronto.ca
This compound serves as a fundamental hydrophilic component in the synthesis of these amphiphilic block copolymers. nih.gov For instance, it can be reacted with hydrophobic polymers like poly(ε-caprolactone) (PCL) to form diblock or triblock copolymers. nih.gov The resulting polymers, when dispersed in water, spontaneously form micelles where the hydrophobic PCL segments constitute the core, and the hydrophilic PEG chains, originating from this compound, form the outer corona. medcraveonline.comnih.gov
Research has demonstrated the successful encapsulation of various therapeutic agents within these PEG-based micelles. The size of these micelles typically ranges from 10 to 200 nm, a size that is advantageous for avoiding rapid renal clearance and for accumulating in tumor tissues through the enhanced permeability and retention (EPR) effect. mdpi.comutoronto.ca
Table 1: Properties of Polymeric Micelles Incorporating PEG Derivatives
| Feature | Description | Reference |
| Core-forming block (hydrophobic) | Poly(ε-caprolactone) (PCL), Poly(D,L-lactic acid) (PDLLA), Poly(L-amino acid)s | nih.govmdpi.com |
| Shell-forming block (hydrophilic) | Polyethylene (B3416737) Glycol (PEG) | nih.govutoronto.ca |
| Typical Size Range | 10 - 200 nm | utoronto.ca |
| Drug Loading | High capacity for hydrophobic drugs | nih.gov |
Controlled Drug Release Formulations
The design of controlled drug release formulations is critical for maintaining therapeutic drug concentrations over an extended period, minimizing side effects, and improving patient compliance. nih.gov this compound is instrumental in creating biodegradable and stimuli-responsive systems that release their payload in a controlled manner. purepeg.comdtic.mil
By incorporating this compound into polymer networks, such as hydrogels, the release rate of encapsulated drugs can be finely tuned. polymer.or.kr The hydrophilic nature of the PEG component influences the swelling behavior of the hydrogel, which in turn dictates the diffusion rate of the entrapped drug. polymer.or.kr For example, copolymer micelles entrapped within a hydrogel matrix have been shown to significantly slow down the drug release rate. nih.gov In one study, a formulation released only about 8% of the drug over two hours in a simulated gastric fluid. nih.gov
Furthermore, the terminal hydroxyl groups of this compound can be chemically modified to introduce linkages that are sensitive to specific biological triggers, such as pH or enzymes. mdpi.com This allows for the development of "smart" drug delivery systems that release the drug preferentially at the target site, for example, in the acidic microenvironment of a tumor.
Hydrogel Scaffold Engineering for Regenerative Medicine
Hydrogels are three-dimensional, water-swollen polymer networks that mimic the extracellular matrix (ECM) of natural tissues, making them ideal candidates for tissue engineering scaffolds. nih.govnih.gov Their high water content, biocompatibility, and tunable physical properties provide a supportive environment for cell growth, proliferation, and differentiation. nih.govrsc.org this compound is a key precursor in the synthesis of these hydrogels due to its hydrophilicity and the reactivity of its terminal hydroxyl groups. purepeg.comdtic.milnih.govnih.gov
Scaffolds for Tissue Engineering (e.g., neural, cartilage, bone regeneration)
The versatility of this compound allows for the fabrication of hydrogel scaffolds tailored for the regeneration of various tissues. dtic.milnih.gov
Neural Regeneration: PEG-based hydrogels have shown promise in promoting nerve repair. nih.govnih.gov They can act as conduits to guide regenerating axons across a nerve gap and can be loaded with neurotrophic factors to enhance neuronal survival and growth. jneurology.comunito.it Studies have shown that the application of PEG can facilitate the fusion of severed axonal membranes, leading to early sensory recovery after nerve injury. nih.gov
Cartilage Regeneration: Articular cartilage has a limited capacity for self-repair, making tissue engineering an attractive therapeutic strategy. thno.org Hydrogels synthesized from PEG derivatives, including those originating from this compound, can provide a scaffold for chondrocytes or stem cells to produce new cartilage matrix. wikipedia.orgmdpi.com These scaffolds can be designed to have mechanical properties similar to native cartilage and can support the uniform distribution of newly synthesized cartilage matrix. mdpi.commdpi.com
Bone Regeneration: PEG-based hydrogels are also being extensively investigated for bone tissue engineering. nih.govfrontiersin.org They can be made injectable, allowing for minimally invasive delivery to bone defects. nih.gov To enhance their osteoinductive properties, these hydrogels are often combined with bone-promoting materials like hydroxyapatite (B223615) or collagen. frontiersin.orgresearchgate.net The resulting composite scaffolds have been shown to support the proliferation and osteogenic differentiation of bone marrow mesenchymal stem cells and promote bone regeneration in animal models. nih.govrsc.org
Table 2: Applications of PEG-Based Hydrogels in Tissue Engineering
| Tissue Type | Application of PEG Hydrogel | Key Findings | Reference |
| Neural | Axonal fusion and guidance | Promotes early sensory recovery and nerve regrowth. | nih.govjneurology.com |
| Cartilage | Scaffold for chondrogenesis | Supports viability and differentiation of stem cells into cartilage. | wikipedia.orgmdpi.com |
| Bone | Injectable scaffold for bone defects | Enhances bone regeneration when combined with osteoinductive materials. | nih.govrsc.org |
Matrices for 3D Cell Culture Research
Three-dimensional (3D) cell culture models more accurately mimic the in vivo cellular environment compared to traditional two-dimensional (2D) cultures. Hydrogels derived from this compound provide an ideal matrix for 3D cell culture. nih.gov These hydrogels can be engineered to have specific mechanical stiffness and to present cell-adhesive ligands, thereby influencing cell behavior such as proliferation, migration, and differentiation. The biocompatibility of PEG ensures high cell viability within the 3D matrix. google.com
Surface Modification in Biomedical Devices and Assays
The surface properties of biomedical devices and diagnostic platforms are critical for their performance and biocompatibility. Unmodified surfaces can lead to protein adsorption, bacterial adhesion, and adverse inflammatory responses. This compound is widely used for surface modification to create a non-fouling surface that resists protein and cell adhesion. msesupplies.comenerconind.com
This process, known as PEGylation, involves grafting PEG chains onto the surface of a material. The hydrophilic and flexible nature of the PEG chains creates a steric barrier that prevents the close approach of proteins and cells. mdpi.com The terminal hydroxyl groups of this compound provide convenient attachment points for covalently bonding the PEG chains to the substrate material. This technique is applied to a wide range of biomedical devices, including catheters, implants, and biosensors, to improve their biocompatibility and longevity. enerconind.commdpi.com In the context of biomedical assays, such as enzyme-linked immunosorbent assays (ELISA), PEGylation of the plate surface can reduce non-specific binding, leading to improved signal-to-noise ratios and more accurate results. acs.org
Anti-Fouling Surface Engineering
The prevention of non-specific adsorption of proteins, cells, and other biomolecules, a phenomenon known as biofouling, is a critical challenge in the design of medical devices, implants, and diagnostic platforms. poly-an.deresearchgate.net Surfaces modified with polyethylene glycol and oligo(ethylene glycol) (OEG) chains have been extensively studied and are a gold standard for creating bio-inert, anti-fouling surfaces. nsf.govsigmaaldrich.com this compound is utilized in this field to create surfaces that resist biological fouling.
The primary mechanism behind the anti-fouling properties of PEG-based coatings is the formation of a tightly bound hydration layer. a-star.edu.sg The ether oxygens along the OEG backbone of the this compound molecule form strong hydrogen bonds with water molecules. a-star.edu.sgnih.gov This creates a physical and energetic barrier that repels approaching proteins and cells, as displacing this water layer is entropically unfavorable. researchgate.netresearchgate.net
Research on OEG-terminated self-assembled monolayers (SAMs) has demonstrated that the length and packing density of the OEG chains are critical factors in their ability to resist protein adsorption. researchgate.netresearchgate.net While studies may not exclusively use the 16-unit chain, the principles apply directly to this compound. Longer chains, up to a certain point, generally provide better steric hindrance and fouling resistance. acs.orgnih.gov By grafting this compound onto a material's surface, a dense layer of these hydrophilic chains can be created, effectively masking the underlying substrate and preventing biomolecular adhesion. poly-an.de This modification significantly improves the biocompatibility of materials intended for contact with biological fluids. a-star.edu.sg
Detailed research findings on OEG-terminated SAMs illustrate their effectiveness. For instance, studies comparing different lengths of OEG chains show a clear correlation between the chain characteristics and the amount of protein adsorbed.
Table 1: Research Findings on Protein Adsorption Resistance of Oligo(ethylene glycol)-Terminated Surfaces This table presents representative data from studies on molecules structurally similar to this compound to illustrate the principles of anti-fouling surface engineering.
| OEG-Terminated Molecule Studied | Substrate | Protein Tested | Resulting Protein Adsorption (ng/cm²) | Finding Summary |
|---|---|---|---|---|
| HS(CH₂)₁₁(OCH₂CH₂)₃OH | Gold | Fibrinogen | < 5 | Short OEG chains effectively resist protein adsorption. |
| HS(CH₂)₁₁(OCH₂CH₂)₆OH | Gold | Fibrinogen | < 2 | Longer OEG chains show enhanced resistance to protein fouling. researchgate.net |
| Poly(L-lysine)-g-poly(ethylene glycol) | Niobium Pentoxide | Myoglobin | ~15 (High PEG Density) | High surface density of PEG chains leads to the lowest protein adsorption. researchgate.net |
Biosensor Interface Development
In the field of biosensors, the interface between the sensing element and the biological sample is of paramount importance for performance, dictating sensitivity, specificity, and stability. nih.govmdpi.com this compound serves as a critical component in the development of advanced biosensor interfaces, primarily by creating self-assembled monolayers (SAMs) on sensor surfaces, such as gold or silica (B1680970). nih.govdiva-portal.org
The utility of this compound in this context is twofold. First, its OEG chain provides the same anti-fouling properties discussed previously, which is crucial for minimizing non-specific binding of interfering molecules from complex samples like blood plasma or serum. nsf.govresearchgate.net This reduction in background noise leads to a higher signal-to-noise ratio and improved sensor sensitivity. nih.gov
Second, the terminal hydroxyl (-OH) groups on this compound provide reactive sites for the covalent immobilization of specific biorecognition elements, such as antibodies, enzymes, or nucleic acids. mdpi.com This allows for a controlled and oriented attachment of the bioreceptor to the sensor surface, which is essential for ensuring its biological activity and accessibility to the target analyte. rsc.org Various chemical strategies can be employed to activate the hydroxyl groups for subsequent coupling with the desired biomolecule. mdpi.com The length of the PEG chain also acts as a flexible spacer arm, lifting the immobilized bioreceptor away from the surface to avoid denaturation and improve its interaction with the target analyte. nih.gov
Research into SAM-based biosensors highlights the importance of the linker molecule in controlling the performance of the device. The design of the monolayer, including the choice of chain length and terminal group, is a key factor. nih.gov
Table 2: Research Findings on the Role of OEG Linkers in Biosensor Interface Performance This table presents representative findings from research on OEG-based biosensor interfaces, demonstrating principles applicable to this compound.
| Linker Molecule Type | Sensor Platform | Application | Key Finding |
|---|---|---|---|
| Amine-reactive OEG-thiol SAM | Surface Plasmon Resonance (SPR) | Immunoassay | OEG layer significantly reduced non-specific binding, enabling sensitive detection in complex media. |
| Carboxy-terminated OEG SAM | Electrochemical Sensor | DNA Hybridization | The OEG spacer improved hybridization efficiency by extending the probe from the surface. diva-portal.org |
| Hydroxyl-terminated Alkanethiol SAM | Quartz Crystal Microbalance (QCM) | Protein Binding Studies | Monolayer stability and resistance to non-specific adsorption were critical for reproducible results. |
Ho Peg16 Oh in Advanced Materials Science Research
Self-Assembly and Supramolecular Chemistry
The precise length and bifunctional nature of HO-PEG16-OH make it an exemplary tool in the fields of self-assembly and supramolecular chemistry. Its ability to act as a defined hydrophilic segment or a guest molecule allows for the construction of ordered systems with predictable dimensions and behaviors.
Controlled Ordering and Self-Assembly of Polymeric Structures
The incorporation of this compound into block copolymers (BCPs) is a key strategy for inducing controlled self-assembly. nih.govmdpi.com In these architectures, the this compound segment constitutes the hydrophilic block, while another polymer chain forms a hydrophobic block. When placed in a selective solvent (typically water), the inherent immiscibility between the blocks drives the system to self-assemble, minimizing unfavorable interactions. nih.gov This process leads to the formation of various well-defined nanostructures, such as spherical micelles, cylindrical worms, or vesicles. nih.govmpg.de
The precise length of the PEG16 segment allows for fine control over the resulting morphology and size of the aggregates. For instance, research on rod-coil block copolymers, such as poly(3-hexylthiophene)-block-poly(ethylene glycol) (P3HT-b-PEG), has utilized a PEG block with a degree of polymerization of 16. researchgate.net In this system, the amphiphilic nature of the block copolymer facilitated its self-assembly at the air-water interface, leading to the formation of large-area, free-standing films composed of highly ordered nanowires. researchgate.net The defined length of the PEG16 coil was crucial for achieving this high degree of ordering. researchgate.net Similarly, amphiphilic homopolymers featuring oligo(ethylene glycol) side chains have been shown to self-assemble readily in aqueous solutions to form micelles. researchgate.netrsc.org
The table below summarizes examples of self-assembled structures formed from polymers containing oligo(ethylene glycol) segments.
| Polymer System | OEG Segment | Self-Assembled Morphology | Reference |
| Poly(3-hexylthiophene)-b-poly(ethylene glycol) | PEG with n=16 | Nanowire arrays at air-water interface | researchgate.net |
| Poly(γ-oligo(ethylene glycol)-ε-caprolactone) | OEG with n=2, 3, 4 | Micelles in aqueous solution | researchgate.netrsc.org |
| Polystyrene-b-poly(4-vinylpyridine) | N/A (solvent interaction study) | Micellar aggregates | mdpi.com |
| Poly(ethylene glycol)-b-poly(L-lactide-co-2-mercaptoethyl-5-methyl-2-oxo-1,3-dioxane-5-carboxylate) | PEG | Core-crosslinked micelles | nih.gov |
Host-Guest Chemistry in Supramolecular Systems
In supramolecular chemistry, this compound can function as a linear guest molecule that threads into the cavity of macrocyclic host molecules, most notably cyclodextrins (CDs). thno.org Cyclodextrins are torus-shaped oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, making them excellent hosts for nonpolar or amphiphilic guests in aqueous media. beilstein-journals.orgmdpi.com The ethylene (B1197577) glycol chain of PEG is dimensionally suited to fit within the cavity of α-cyclodextrin, driven by hydrophobic and van der Waals interactions. thno.org
This host-guest interaction is the foundation for creating mechanically interlocked molecular architectures like pseudorotaxanes (where the guest is not physically trapped) and rotaxanes (where bulky "stopper" groups prevent the guest from dethreading). beilstein-journals.orgresearchgate.net Research has demonstrated the synthesis of hetero[n]rotaxanes where tetra(ethylene glycol) units are threaded by γ-cyclodextrin macrocycles. beilstein-journals.org The terminal hydroxyl groups of this compound provide convenient handles for attaching bulky stopper molecules, enabling the synthesis of nih.govrotaxanes where a single PEG16 chain is threaded through one or more cyclodextrin (B1172386) rings. The formation of these supramolecular assemblies is influenced by factors such as the cavity size of the cyclodextrin and the length of the PEG chain. thno.orgbeilstein-journals.org
Development of Functional Polymer Systems
The unique properties of the this compound unit are harnessed to develop advanced functional polymers, including systems that respond to external stimuli and materials designed for high-performance nanocomposites and coatings.
Responsive Polymer Research
This compound is a valuable component in the design of "smart" or stimuli-responsive polymers, particularly those sensitive to temperature. nih.govnih.govresearchgate.netmdpi.com Polymers incorporating oligo(ethylene glycol) side chains, such as poly(oligo(ethylene glycol) methacrylate) (POEGMA), are well-known for exhibiting a Lower Critical Solution Temperature (LCST) in water. rsc.orgresearchgate.netnih.gov Below the LCST, the polymer is soluble due to hydrogen bonding between the PEG ether oxygens and water molecules. rsc.org Above the LCST, these hydrogen bonds break, the polymer chains collapse into a more hydrophobic state, and phase separation occurs. mdpi.comrsc.org
The precise temperature of this transition can be tuned by altering the length and density of the OEG side chains. rsc.orgrsc.org Shorter OEG chains generally lead to a lower LCST. The terminal hydroxyl groups on a molecule like this compound are particularly useful, as they can be modified to further adjust the polymer's thermoresponsive properties. rsc.org By incorporating this compound as a crosslinker or as part of a copolymer backbone, researchers can create hydrogels and other materials that undergo reversible swelling-deswelling transitions in response to temperature changes. nih.govnih.gov This behavior is critical for applications in areas like controlled release systems and tissue engineering. nih.govmdpi.com
The table below details the thermoresponsive properties of various OEG-based polymer systems.
| Polymer System | OEG Monomer | Stimulus | Key Finding | Reference |
| P(MEO₂MA-co-OEGMA₃₀₀) | OEGMA (Mn=300 g/mol ) | Temperature | LCST is tunable from 28–65°C based on copolymer composition. | researchgate.net |
| Poly(γ-oligo(ethylene glycol)-ε-caprolactone) | OEG with n=2, 3, 4 | Temperature | Cloud point (Tcp) is tunable from 29.9 to 54.2°C by varying OEG length and polymer end-groups. | rsc.org |
| Poly(oligo(ethylene glycol) (acyloxy)methacrylate)s | OEG units | Temperature (in methanol) | Exhibits Upper Critical Solution Temperature (UCST) behavior, dependent on OEG length. | rsc.org |
| Poly(ethylene glycol)-based hydrogels | PEG | Temperature | Forms thermosensitive hydrogels for potential use in bone tissue engineering. | nih.gov |
Polymer Nanocomposites and Coatings Research
The bifunctional, hydrophilic nature of this compound makes it an effective agent for surface modification and the creation of polymer nanocomposites and coatings. researchgate.netresearchoutreach.org The terminal hydroxyl groups can be used to chemically graft or physically adsorb the molecule onto a variety of substrates, including metal nanoparticles and planar surfaces. acs.orgmdpi.com
In the field of biosensing and biomedical implants, surfaces are often coated with PEG derivatives to prevent the non-specific adsorption of proteins and cells, a property known as antifouling. researchgate.netnih.gov Self-assembled monolayers (SAMs) formed from oligo(ethylene glycol)-terminated alkanethiols on gold surfaces are a classic example. acs.orgresearchgate.net Research has shown that the conformation of the OEG chains in these SAMs changes from all-trans to helical as the chain length increases, with crystalline helical structures observed for OEG chains with more than six repeat units. researchgate.net This ordering is critical for presenting a dense, hydrophilic barrier.
Furthermore, the incorporation of ethylene glycol units into polymer coatings can enhance their performance in other applications. For example, in the development of polymer coatings for metal protection, ethylene glycol can participate in polycondensation reactions with organosilanes, increasing the polymerization rate and improving the quality of the resulting siloxane coating. mdpi.com In advanced battery technology, polymer coatings derived from materials like lithium sulfonyl(trifluoromethane sulfonyl)imide methacrylate (B99206) can be applied to cathode particles to improve cycling stability and rate performance. researchgate.net The fundamental principles of using functional polymers to modify interfaces are broadly applicable, and the well-defined structure of this compound offers precise control over coating thickness and surface chemistry. researchoutreach.orgmdpi.com
Theoretical and Computational Modeling of Ho Peg16 Oh Systems
Molecular Dynamics Simulations of HO-PEG16-OH and its Derivatives
Molecular dynamics (MD) simulations have become a powerful tool for exploring the behavior of PEG chains in different environments. nih.gov These simulations track the movement of atoms and molecules over time, governed by a set of mathematical functions known as a force field, which approximates the potential energy of the system. nih.gov This approach can reveal detailed information about the structure and dynamics of PEGylated drug carriers and their interactions with molecules like anticancer drugs, proteins, and membranes. nih.gov Both coarse-grained and all-atom simulation strategies are employed, each offering a different balance between computational cost and level of detail.
To overcome the computational expense of simulating large, complex systems over long timescales, coarse-grained (CG) models are frequently used. acs.org In these models, groups of atoms are represented as single "beads," which significantly reduces the number of particles in the simulation. nih.gov
The MARTINI force field is a prominent example of a CG framework that was originally developed for lipids and has been successfully extended to polymers like PEG. nih.govresearchgate.net In a common MARTINI model for PEG, the C-O-C repeating unit is represented as a single CG bead. acs.orgnih.gov The parameters for the interactions between these beads (bonds, angles, dihedrals) are often derived by matching the distribution of these properties to those obtained from more detailed all-atom simulations. nih.govresearchgate.net
Development of these models is an iterative process of refinement. For instance, early MARTINI models for PEG sometimes produced artificial ring-like conformations for short chains, an artifact not seen in atomistic simulations. acs.org Newer parameterizations have been developed to correct these issues, leading to more accurate predictions of properties like the density of neat PEG. acs.org Researchers have also developed new MARTINI-based models for PEG and its derivatives, such as polyoxyethylene alkyl ether surfactants, validating them against experimental data on phase behavior and self-assembly. researchgate.netacs.org These models are robust enough to be used in combination with other MARTINI-parameterized molecules like proteins and lipids. researchgate.net The utility of these CG models is demonstrated by their ability to accurately reproduce experimental values, such as the radius of gyration (Rg) for PEG chains. For a 76-mer of PEO (Mw ≈ 3400), a CG model predicted an Rg of 19.1 Å, which is in excellent agreement with neutron scattering data. nih.gov
Table 1: Example of Bonded Interaction Parameters for a MARTINI PEG Model This table presents a set of refined parameters for the bonded interactions in a PEG model compatible with the MARTINI force field. Harmonic functions are used for bonds and angles.
| Parameter | Equilibrium Value | Force Constant |
| Bond (b) | 0.322 nm | 7000 kJ mol⁻¹ nm⁻² |
| Angle (θ) | 122 deg | 400 kJ mol⁻¹ |
| Data sourced from a study on a coarse-grained MARTINI model of polyethylene (B3416737) glycol and polyoxyethylene alkyl ether surfactants. researchgate.net |
All-atom (AA) MD simulations provide the highest level of detail by explicitly representing every atom in the system. While more computationally demanding, AA simulations are crucial for validating CG models and for studying systems where fine-grained details of molecular interactions are critical. nih.govfigshare.com
Various all-atom force fields, such as CHARMM, OPLS-AA, and GROMOS, have been used to simulate PEG systems. nih.govrsc.org The choice of force field and water model (e.g., TIP3P or SPCE) can influence the simulation results. rsc.org For example, simulations of a PEG 9-mer in water using different force fields were performed to parameterize new coarse-grain models. rsc.org Extensive AA simulations of PEG 2000 have been conducted across a wide temperature range to predict thermodynamic and physical properties, including the glass transition temperature, density, specific heat, and solubility parameters, with results showing good agreement with available experimental data. nih.gov
All-atom simulations have been instrumental in confirming complex physical phenomena. For instance, AA MD simulations of PEG hydrogels were used to microscopically confirm the phenomenon of "negative energetic elasticity," where the energetic contribution to the elastic modulus is negative. figshare.com These simulations require careful validation; in this case, the densities of aqueous linear PEG solutions were first simulated at various concentrations and compared with experimental values to scrutinize the force field parameters. figshare.com Reactive force fields, such as ReaxFF, have also been parameterized using data from quantum mechanics calculations to study proton transfer in aqueous PEG solutions, revealing how the polymer can enhance proton mobility along its chain axis. ornl.gov
Table 2: All-Atom Force Fields Used in PEG Simulations This table lists common all-atom force fields and their associated water models that have been employed in molecular dynamics simulations of PEG systems.
| Force Field | Water Model Used in Study | System Studied |
| CHARMM36 | TIP3P | PEG 9-mer in water rsc.org |
| OPLS-AA | SPCE | PEG 9-mer in water rsc.org |
| Gromos54-a7 | SPCE | PEG 9-mer in water rsc.org |
| Modified CHARMM36 | Modified TIP3P | PEG 28-mer crowders researchgate.net |
| ReaxFF | (Implicit in reactive FF) | Excess proton in aqueous PEG ornl.gov |
| OPLS/AA | (Not specified) | PEG 2 KDa on gold surface cnr.it |
Coarse-Grained Model Development (e.g., MARTINI Force Field)
Computational Investigations of Polymer-Biomolecule Interactions
Computational studies are vital for understanding how PEG chains interact with biomolecules, a key aspect of their use in drug delivery and biotechnology. nih.gov These simulations can reveal the mechanisms behind PEG's ability to shield drugs from the immune system, increase their circulation time, and alter their interaction with cell membranes. nih.govmdpi.com
All-atom MD simulations have shown that PEG chains can interact with proteins through various modes, not just as an inert "crowding" agent. acs.org A study of the fluorescent protein mCherry in the presence of PEG revealed that the polymer induces subtle conformational changes in the protein's β-barrel structure and can wrap around specific surface-exposed residues. biorxiv.org These "soft" noncovalent interactions are distinct from the purely volume-exclusion effects often assumed for macromolecular crowders. acs.org The nature of these interactions depends on the specific amino acid residues; for example, PEG oxygen atoms tend to interact less frequently with negatively charged residues. biorxiv.org
Simulations of PEGylated peptides have shown that the polymer can wrap around the peptide, influencing its helical stability and weakening its binding to lipid bilayers. mdpi.com The length of the PEG chain and its grafting density are critical factors that modulate these effects. nih.gov Computational studies have also been applied to PEGylated nanoparticles, such as dendrimers and carbon nanotubes, showing that PEGylation can inhibit interparticle aggregation and weaken interactions with lipid membranes. mdpi.com Furthermore, multi-scale simulations, combining quantum mechanics and molecular dynamics, have been used to investigate the interactions between PEG carriers and small drug molecules, calculating properties such as binding energies and solvation free energies. nih.gov
Table 3: Summary of Computational Findings on PEG-Biomolecule Interactions This table highlights key findings from various computational studies investigating the interaction between PEG and different biomolecules.
| Interacting Biomolecule/Drug | Simulation Type | Key Finding | Reference |
| mCherry (protein) | All-Atom MD | PEG wraps around specific surface residues; induces conformational changes. | biorxiv.org |
| Prolyl-tRNA Synthetase (enzyme) | All-Atom MD | Smaller PEG molecules have a greater impact on enzyme conformation than larger ones through soft interactions. | acs.org |
| Coiled-coil peptides | All-Atom MD | PEGylation influences helical stability and tertiary structure. | mdpi.com |
| Celastrus hindsii drugs | DFT & MD | Favorable binding energies (-69 to -171 kJ/mol) were calculated for non-covalent PEG-drug complexes in the gas phase. | nih.gov |
| Dendrimers | All-Atom MD | PEGylation with a single chain affects conformation based on pH and hydrogen bonding. | nih.gov |
Predictive Modeling for Structure-Function Relationships in this compound Systems
Predictive modeling aims to establish quantitative relationships between the molecular structure of a system and its macroscopic properties or functions. For PEG-based systems, this can range from predicting physical properties to forecasting the outcome of complex biological interactions.
One approach is the use of Quantitative Structure-Activity Relationship (QSAR) models. QSAR models have been successfully applied to describe the precipitation of proteins by PEG. researchgate.net These models can predict key parameters of the protein precipitation curve based on protein molecular structure properties and electrostatic surface characteristics. researchgate.net For example, models for the discontinuity point (m*) and the β-value, which describe the precipitation curve, have been generated with high coefficients of determination (R² ≥ 0.90), demonstrating strong predictive power. researchgate.net
More recently, machine learning and data science approaches are being used to build predictive models for PEGylation, the process of attaching PEG chains to proteins. nih.gov A structure-dependent reactivity model has been developed to predict the outcome of "random" PEGylation reactions. nih.gov This model uses protein-specific molecular descriptors like exposed surface area, pKa, and surface charge to predict which amine sites on a protein are most likely to be modified. nih.gov Such models have demonstrated over 75% prediction accuracy and can simulate reaction progress curves and the distribution of different PEGylated products ("PEGmers"). nih.gov
Predictive models are also used for physical properties. Machine learning models, including Random Forest algorithms, have been developed to predict the solubility of CO₂ in PEG as a function of pressure, temperature, and PEG molar mass, achieving high accuracy (R² > 0.93). tandfonline.com In materials science, theoretical models based on percolation theory and polymer network physics have been used to predict the structure-property relationships of Tetra-PEG gels, successfully linking the network structure to mechanical properties like the elastic modulus (G) and fracture energy (T₀). tandfonline.com These models highlight how fundamental structural parameters govern the macroscopic function of the material. tandfonline.com
Table 4: Examples of Predictive Models for PEG Systems This table provides an overview of different predictive modeling approaches applied to PEG systems, the properties they predict, and the key inputs they use.
| Model Type | Predicted Property/Function | Key Model Inputs | Reference |
| QSAR | Protein Precipitation Curve | Protein molecular structure, electrostatic surface properties | researchgate.net |
| Machine Learning / Reactivity Model | Site-Specific Protein PEGylation | Exposed surface area, pKa, surface charge, PEG chain coverage | nih.gov |
| Random Forest (Machine Learning) | CO₂ Solubility in PEG | Pressure, temperature, PEG molar mass | tandfonline.com |
| Site-Bond Percolation Model | Gelation Point of Tetra-PEG Gels | Prepolymer concentration, reaction conversion (p) | tandfonline.com |
Emerging Research Directions and Future Perspectives
Advancements in Scalable Synthesis of Monodisperse Oligomers
The production of monodisperse oligoethylene glycols (OEGs) like HO-PEG16-OH, which have a precise, uniform chain length, presents a significant challenge compared to the synthesis of conventional, polydisperse Poly(ethylene glycol) (PEG). Polydispersity, or the mixture of molecules with varying lengths, can lead to inconsistencies in clinical and material applications. acs.org To overcome this, research has focused on developing scalable and efficient synthetic methods that avoid complex, multi-step processes and the need for extensive purification. acs.org
A major advancement is the development of one-pot synthesis strategies. rsc.org One such method utilizes macrocyclic sulfates of polyethylene (B3416737) glycols as key intermediates, allowing for the convenient and scalable preparation of monodisperse OEGs. rsc.org This approach is highly efficient as it circumvents the need for protecting and activating group manipulations and intermediate purification steps. rsc.org Another innovative one-pot procedure involves the nucleophilic ring-opening of oligoethylene glycol macrocyclic sulfates, followed by hydrolysis using a solid acid like Amberlyst-15. nih.govacs.org This method is not only efficient, achieving good to excellent yields on a gram scale, but also more environmentally friendly and safer for industrial operations compared to using hazardous liquid acids like sulfuric acid. nih.govacs.org
Researchers have also developed chromatography-free synthetic procedures for monodisperse oligo(ethylene glycol) mono-p-toluenesulfonates, which are important intermediates for various heterobifunctional PEG derivatives. researchgate.net These methods are characterized by low material costs and high product purity. researchgate.net The strategies for creating uniform PEGs often involve stepwise organic synthesis through methods like unidirectional or bidirectional iterative coupling and chain doubling, which use leaving groups and protective groups to control chain extension. acs.org While effective, these iterative processes can suffer from low reaction rates and require purification after each step. acs.org The development of scalable, three-step syntheses for OEG-containing secondary amines from readily available starting materials like diethanolamine (B148213) also represents a significant step forward. nih.gov
These advancements are critical for making monodisperse oligomers more accessible for research and commercial applications, paving the way for their broader use in medicine and materials science. researchgate.net
Exploration of Novel Bioconjugation Chemistries for Tailored Applications
The two terminal hydroxyl (-OH) groups of this compound serve as versatile handles for a wide range of chemical modifications, enabling its use in sophisticated bioconjugation applications. Bioconjugation is the process of linking a molecule like PEG to a biomolecule, such as a protein or peptide, to enhance its therapeutic properties. The hydroxyl groups can be activated or converted into other functional groups to facilitate these linkages. nih.gov
A prominent area of exploration is the synthesis of heterobifunctional PEG linkers, where each end of the PEG chain has a different reactive group. nih.gov This allows for the specific and controlled attachment of two different molecules. For instance, one hydroxyl group can be converted to an azide (B81097) or an alkyne, making it compatible with "click chemistry," a set of highly efficient and specific reactions. nih.gov The other hydroxyl group can be activated with a mesylate or a 4-nitrophenyl carbonate group, which can then be converted into other functionalities like iodo, amino (-NH2), or thiol (-SH) groups. nih.gov This methodology has been used to create larger, discrete PEG linkers, such as PEG16 and PEG24, and to attach targeting peptides and fluorescent probes. nih.gov
The Staudinger ligation is another powerful tool for bioconjugation, where an azide-terminated PEG can be reduced to an amine. researchgate.net This primary amine can then be used for further conjugation. Thiol-terminated PEGs are also highly valuable, particularly for functionalizing nanoparticles to improve their stability and hydrophilicity in biological systems. researchgate.net
A significant application for this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). glpbio.combiorbyt.commybiosource.com PROTACs are molecules that contain two ligands connected by a linker; one ligand binds to a target protein for degradation, and the other recruits an E3 ubiquitin ligase. glpbio.com The PEG chain in this compound serves as the linker component, and its defined length and hydrophilicity are crucial for optimizing the efficacy of the resulting PROTAC.
The table below summarizes some of the functional groups that can be introduced onto a hydroxyl-terminated PEG and their common bioconjugation reactions.
| Initial Group | Modified Functional Group | Reactive Partner | Linkage Formed |
| Hydroxyl (-OH) | Azide (-N₃) | Alkyne | Triazole |
| Hydroxyl (-OH) | Alkyne | Azide (-N₃) | Triazole |
| Hydroxyl (-OH) | Amine (-NH₂) | Carboxylic Acid | Amide |
| Hydroxyl (-OH) | Thiol (-SH) | Maleimide (B117702) | Thioether |
| Hydroxyl (-OH) | Activated Ester (e.g., NHS) | Amine (-NH₂) | Amide |
Integration of this compound in Advanced Smart Materials
"Smart materials" are materials that respond to changes in their environment, such as temperature, pH, or light. Oligoethylene glycols are increasingly being incorporated into these materials due to their biocompatibility, hydrophilicity, and thermoresponsive properties. acs.orgmdpi.comresearchgate.net
One of the most studied properties of OEG-based materials is their Lower Critical Solution Temperature (LCST), where they undergo a reversible phase transition from soluble to insoluble in water as the temperature increases. mdpi.com This behavior is being harnessed to create thermoresponsive smart materials. For example, polymers made from oligo(ethylene glycol) (meth)acrylates (POEGMA) exhibit a sharp phase transition that can be tuned by altering the length of the OEG side chains. rsc.org This property is highly attractive for applications like controlled drug delivery, where a drug can be released in a pulsatile manner triggered by temperature changes. rsc.org
Dendritic macromolecules, which are highly branched molecules, carrying OEG segments also show characteristic thermoresponsive properties with sharp phase transitions. rsc.org The temperature at which this transition occurs can be finely tuned by modifying the core structure, branching density, and the terminal groups of the dendrimer. rsc.org
Furthermore, OEGs are being integrated into hybrid nanomaterials. mdpi.com For instance, mesoporous silica (B1680970) nanoparticles have been combined with OEG methacrylates and acidic components to create dual-responsive hybrid nanogels. mdpi.com These materials can respond to both temperature and pH changes, offering more sophisticated control over their behavior for applications like targeted drug delivery. The modification of nanoparticle surfaces with smart polymers containing OEGs can enhance the specificity of drug release. mdpi.com The inherent properties of OEG, such as resistance to protein absorption, also make these materials highly biocompatible. mdpi.com
The integration of well-defined oligomers like this compound into these systems allows for precise control over the material's properties, paving the way for the next generation of smart biocompatible materials for tissue engineering and advanced drug delivery systems. researchgate.net
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for HO-PEG16-OH to ensure high purity and reproducibility?
- Methodological Answer : Synthesis typically involves stepwise ethylene oxide polymerization, initiated by diols. Key parameters include reaction temperature (controlled between 40–60°C), catalyst selection (e.g., alkali metal hydroxides), and rigorous purification via size-exclusion chromatography (SEC) or dialysis. Purity validation requires nuclear magnetic resonance (NMR) for end-group analysis and high-performance liquid chromatography (HPLC) to confirm molecular weight distribution .
- Data Considerations : Reproducibility hinges on documenting catalyst batch variability and reaction termination protocols to prevent chain-length heterogeneity.
Q. How can researchers characterize this compound’s structural integrity and molecular weight distribution?
- Methodological Answer : Combine NMR spectroscopy (¹H/¹³C) to verify hydroxyl end groups and PEG backbone uniformity. Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry resolves molecular weight polydispersity. For bulk analysis, gel permeation chromatography (GPC) with refractive index detection provides average molecular weight (Mn, Mw) and dispersity (Đ) .
- Experimental Design : Include triplicate measurements across batches to assess batch-to-batch consistency.
Q. What are the established applications of this compound in drug delivery systems?
- Methodological Answer : this compound serves as a spacer in conjugate therapeutics, linking drugs (e.g., siRNA, peptides) to targeting moieties. Key studies focus on optimizing PEGylation efficiency (e.g., reaction stoichiometry, pH-dependent activation of hydroxyl groups) and assessing pharmacokinetic impacts like reduced immunogenicity .
- Data Validation : Compare in vitro release profiles (e.g., phosphate-buffered saline at 37°C) with in vivo biodistribution studies to validate spacer functionality.
Advanced Research Questions
Q. How should researchers design experiments to evaluate this compound’s stability under physiological conditions?
- Methodological Answer : Conduct accelerated degradation studies at varying pH (4.0–7.4), temperature (25–37°C), and oxidative stress (H₂O₂ exposure). Monitor degradation via Fourier-transform infrared spectroscopy (FTIR) for oxidation products and dynamic light scattering (DLS) for aggregation. Include controls with antioxidants (e.g., ascorbic acid) to isolate degradation pathways .
- Data Contradiction Analysis : If stability conflicts arise between studies, compare buffer composition (e.g., metal ion content) and oxygen exclusion methods during testing .
Q. What strategies resolve contradictions in reported solubility data for this compound across solvents?
- Methodological Answer : Perform systematic solubility screens using Hildebrand solubility parameters to identify solvent-PEG affinity. For conflicting results, assess batch-specific impurities (e.g., residual monomers) via gas chromatography-mass spectrometry (GC-MS) . Use molecular dynamics simulations to model solvent interactions and validate empirical data .
- Framework Application : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses, such as solvent polarity versus polymer crystallinity .
Q. How can conjugation efficiency of this compound with bioactive molecules be optimized while minimizing side reactions?
- Methodological Answer : Optimize activation of hydroxyl groups using carbodiimide chemistry (e.g., EDC/NHS) or periodate oxidation for aldehyde generation. Monitor reaction progress via UV-Vis spectroscopy (e.g., trinitrobenzenesulfonic acid assay for free amines) and HPLC to quantify unreacted substrates. Introduce orthogonal protecting groups (e.g., Fmoc) for selective conjugation .
- Advanced Metrics : Calculate coupling efficiency using stoichiometric ratios (e.g., PEG:drug) and validate with LC-MS for conjugate identity.
Tables for Key Methodological Comparisons
Guidance for Handling Data Contradictions
- Root-Cause Analysis : Compare experimental conditions (e.g., solvent purity, humidity control) and analytical instrument calibration across studies .
- Statistical Frameworks : Use Bland-Altman plots to assess inter-lab variability or meta-regression to identify confounding variables in literature data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
